1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea
Description
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-tert-butylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4/c1-25(2,3)27-24(30)26-16-21(18-5-10-22-23(15-18)33-17-32-22)29-13-11-28(12-14-29)19-6-8-20(31-4)9-7-19/h5-10,15,21H,11-14,16-17H2,1-4H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARWIZWTDHCPPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea is a compound of significant interest due to its potential therapeutic applications. Its unique structure, characterized by the presence of a benzo[d][1,3]dioxole moiety and a piperazine derivative, suggests a diverse range of biological activities.
Chemical Structure
The compound can be represented as follows:
This indicates that it contains two nitrogen atoms, three oxygen atoms, and a complex arrangement of carbon and hydrogen atoms.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Anti-Cancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anti-cancer properties. For instance, derivatives containing piperazine rings have shown promising results in inhibiting tumor growth. A study demonstrated that compounds with a similar core structure had IC50 values in the micromolar range against various cancer cell lines, suggesting potential effectiveness in cancer therapy .
Table 1: Anti-Cancer Activity of Related Compounds
| Compound Name | Structure Type | IC50 (μM) | Cancer Cell Line |
|---|---|---|---|
| Compound A | Piperazine Derivative | 7.4 | MCF-7 |
| Compound B | Benzodioxole Derivative | 25.7 | U87 |
| Target Compound | Urea Derivative | TBD | TBD |
Anti-Inflammatory Activity
The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been identified as cyclooxygenase (COX) inhibitors, which play a crucial role in inflammation pathways. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators .
Antimicrobial Activity
The antimicrobial potential of compounds with benzo[d][1,3]dioxole structures has been documented in various studies. For example, derivatives have shown activity against Gram-positive and Gram-negative bacteria. The presence of bulky hydrophobic groups enhances their interaction with microbial membranes .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 12.5 μg/mL |
| Compound D | Bacillus subtilis | 6.25 μg/mL |
| Target Compound | TBD | TBD |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds structurally related to this compound.
- Synthesis and Evaluation : A study synthesized several analogs and evaluated their anti-cancer properties against different cell lines. The results indicated that modifications to the piperazine ring significantly affected cytotoxicity .
- Mechanistic Studies : Further research explored the mechanisms by which these compounds exert their effects. For instance, some derivatives were shown to induce apoptosis in cancer cells through the activation of caspase pathways .
- In Vivo Studies : Animal model studies revealed that certain analogs could suppress tumor growth significantly when administered at specific dosages over several weeks .
Chemical Reactions Analysis
Piperazine Functionalization
The 4-methoxyphenyl group is introduced via:
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Alkylation : Using alkyl halides or benzyl halides in the presence of a base (e.g., DIPEA) .
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Nucleophilic aromatic substitution : Potential use of activated aryl halides (e.g., nitro-substituted) .
Analytical Methods
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NMR spectroscopy :
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Mass spectrometry : ESI-MS typically shows [M+H]+ ions corresponding to molecular weight (exact mass depends on substituents) .
Stability
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Oxidation sensitivity : The benzo[d] dioxole ring may oxidize under strong oxidizing conditions, requiring protective measures.
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Hydrolytic stability : Urea bonds are generally stable under neutral conditions but may hydrolyze under acidic/basic conditions .
Functional Group Interactions
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Benzo[d] dioxole : Electron-rich aromatic system prone to electrophilic substitution (e.g., nitration, alkylation) .
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Piperazine : Tertiary amine that may undergo protonation (pKa ~9–10) or nucleophilic alkylation .
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Urea : Polar group with hydrogen-bonding capacity, susceptible to enzymatic cleavage in biological systems .
Potential Side Reactions
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Urea degradation : Hydrolysis to form amines and carbamic acid under acidic conditions.
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Piperazine quaternization : Potential for over-alkylation if excess reagents are used .
Comparison with Analogous Compounds
| Compound | Yield | Key Reagents | Conditions |
|---|---|---|---|
| Benzhydryl-piperazine hybrids | 46–72% | 2,4-dinitrobenzenesulfonyl chloride | RT, THF |
| FAAH inhibitor ureas | Not specified | CDI, tert-butylamine | THF, rt |
Potential Reaction Challenges
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Solubility issues : Bulky tert-butyl and piperazine groups may reduce solubility in organic solvents .
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Regioselectivity : Control of substitution patterns on the piperazine ring during functionalization .
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Scalability : Optimization of reaction times and reagent stoichiometry for large-scale synthesis .
This compound’s synthesis and reactivity highlight the interplay of diverse functional groups, necessitating careful control of reaction conditions to achieve desired outcomes.
Q & A
Q. What are the optimized synthetic routes for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea, and how do reaction conditions influence yield?
The synthesis typically involves multi-step nucleophilic substitutions and urea bond formation. A critical step is the reaction of a benzo[d][1,3]dioxol-5-yl-containing intermediate with 4-(4-methoxyphenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to achieve >95% purity. Yield optimization (60–75%) depends on stoichiometric control of amines and avoiding moisture .
Q. Which spectroscopic and computational methods are most reliable for structural characterization of this compound?
- NMR : ¹H/¹³C NMR confirms the urea carbonyl (δ ~155–160 ppm) and tert-butyl protons (δ ~1.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and stabilizes molecular docking hypotheses for biological targets .
Q. What preliminary biological activities have been reported, and what assay systems were used?
In vitro studies highlight potential PARP1 inhibition (IC₅₀ = 0.8 µM in HeLa cells) and neuroprotective effects in oxidative stress models (e.g., 40% reduction in ROS at 10 µM) . Assays used include:
- Fluorescence polarization for PARP1 binding.
- MTT assays for cytotoxicity profiling.
Advanced Research Questions
Q. How do structural modifications (e.g., piperazine substituents) affect structure-activity relationships (SAR) in this compound class?
Replacing the 4-methoxyphenyl group on piperazine with electron-withdrawing groups (e.g., -CF₃) reduces PARP1 affinity by ~50%, while bulkier substituents (e.g., 3,4-dimethoxyphenyl) improve blood-brain barrier penetration . Key SAR insights:
| Substituent | PARP1 IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| 4-Methoxyphenyl | 0.8 | 0.12 |
| 3,4-Dimethoxyphenyl | 1.2 | 0.09 |
| 4-Trifluoromethyl | 3.5 | 0.18 |
Q. What computational strategies are recommended to predict off-target interactions or metabolic stability?
Q. How can contradictory data on in vivo efficacy (e.g., anticonvulsant vs. neurotoxic effects) be resolved?
Discrepancies may arise from:
- Dose-Dependent Effects : Neurotoxicity at >50 mg/kg vs. efficacy at 20 mg/kg in rodent models .
- Impurity Profiles : Residual solvents (e.g., DMF) in early batches may confound results . Validate purity via HPLC-UV (>99%) before in vivo studies.
Q. What strategies improve solubility and stability for in vivo applications?
Q. Are there synergistic combinations with existing therapeutics (e.g., anticancer agents)?
Co-administration with temozolomide enhances glioma cell apoptosis (synergistic index = 1.8) via PARP1-DNA repair inhibition . Screen combinations using Chou-Talalay assays to quantify synergy/antagonism.
Methodological Recommendations
- Synthetic Reproducibility : Use anhydrous conditions and monitor intermediates via TLC .
- Data Validation : Cross-validate biological assays with orthogonal methods (e.g., Western blot for PARP1 activity) .
- Open Data Sharing : Deposit spectral data in PubChem or ChEMBL to facilitate cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
